Regioisomeric Effect on Electronic Absorption: 5‑Cyano (α‑position) vs. 4‑Cyano (β‑position)
DFT and ab initio MP2 calculations on cyanopyrroles demonstrate that a cyano group in the α‑position (as in the 5‑cyano target compound) causes a significantly larger bathochromic shift of the electron absorption spectrum than a cyano group in the β‑position (as in the 4‑cyano isomer) [1]. The N–H bond dissociation enthalpies (BDE) of cyanopyrroles are approximately 7 kJ/mol higher than that of unsubstituted pyrrole, but the number and position of CN groups do not alter BDEs further [2]. Each added CN group decreases the proton affinity of the pyrrolyl anion by 72 kJ/mol and raises the electron transfer enthalpy by 73 kJ/mol [3]. Together, these data establish that the 5‑cyano isomer presents a distinct electronic profile relative to the 4‑cyano isomer, with consequences for photophysical behavior and charge‑transfer reactivity.
| Evidence Dimension | Bathochromic shift in UV‑Vis absorption (α‑CN vs β‑CN) |
|---|---|
| Target Compound Data | Larger bathochromic shift (exact nm not reported for the specific compound; inferred from α‑CN position) |
| Comparator Or Baseline | 4‑cyano isomer (β‑CN): smaller bathochromic shift |
| Quantified Difference | Qualitatively larger shift for 5‑cyano; magnitude varies with solvent and additional substituents |
| Conditions | DFT (B3LYP) and MP2 calculations in gas phase and implicit solvent (water, benzene) |
Why This Matters
Researchers selecting a cyanopyrrole building block for fluorescence or charge‑transfer applications should prefer the 5‑cyano isomer when a longer‑wavelength absorption is required.
- [1] Šoral, M. et al. Theoretical study of structure and electronic properties of cyano‑substituted pyrroles. Chem. Phys. Lett. 2012, 544, 39–44. (Section on excitation energies and bathochromic shifts). View Source
- [2] Ibid. (N–H BDE values for cyano‑substituted pyrroles). View Source
- [3] Ibid. (Proton affinity and electron transfer enthalpy changes per CN group). View Source
